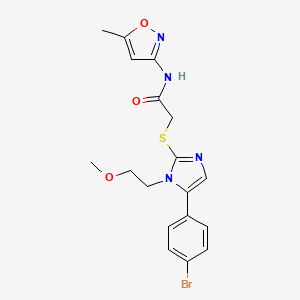

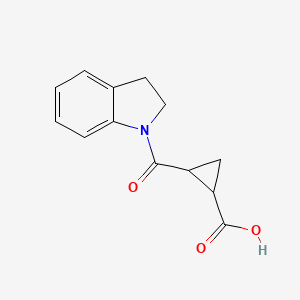

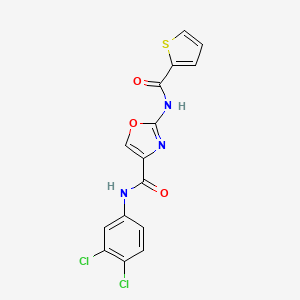

![molecular formula C16H21ClN2OS B2941898 2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide CAS No. 519016-57-0](/img/structure/B2941898.png)

2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is used for proteomics research . It’s available for purchase from various biochemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a benzothiophene group, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.869 Da . Its density is 1.2±0.1 g/cm^3, and it has a boiling point of 507.5±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 77.8±3.0 kJ/mol . The flash point is 260.8±30.1 °C . The index of refraction is 1.563, and the molar refractivity is 86.9±0.4 cm^3 . The compound has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The polar surface area is 81 Å^2, and the polarizability is 34.5±0.5 10^-24 cm^3 . The molar volume is 267.6±5.0 cm^3 .Scientific Research Applications

Antimicrobial Activities

The compound's analogs have been evaluated for antimicrobial activities against pathogenic bacteria and Candida species, showing effectiveness particularly against fungal pathogens. The presence of substituents like the 2,6-dimethylpiperidine group and chloro and methyl groups on the benzothiazole ring significantly impacts anticandidal activity. Effective doses for these derivatives were identified to be lower than their cytotoxic doses, indicating a potential therapeutic window for antimicrobial application (Mokhtari & Pourabdollah, 2013).

Spectroscopic and Quantum Mechanical Studies

Research involving benzothiazolinone acetamide analogs has explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity and second-order hyperpolarizability values have also been studied, with molecular docking providing insights into binding interactions with target proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Synthetic Methodologies

In synthetic chemistry, derivatives of the mentioned compound have been used to create a variety of bioactive molecules. For instance, the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety has been explored, highlighting the compound's utility as a precursor in the synthesis of potentially active molecules (Dawood, Alsenoussi, & Ibrahim, 2011).

Ligand-Protein Interactions

Further studies on ligand-protein interactions have shown how derivatives of this compound can bind effectively to target proteins, with specific compounds demonstrating the best binding affinity. This suggests potential therapeutic applications where such interactions are crucial for drug efficacy (Mary et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2OS/c1-4-16(2,3)10-5-6-11-12(9-18)15(19-14(20)8-17)21-13(11)7-10/h10H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKNLQAZHHZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2941828.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)

![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)